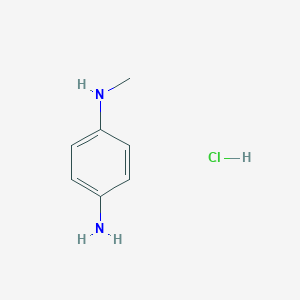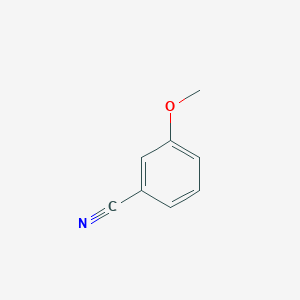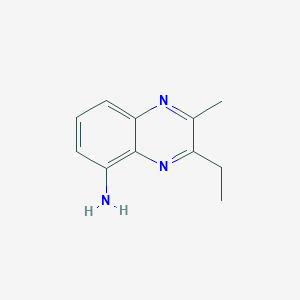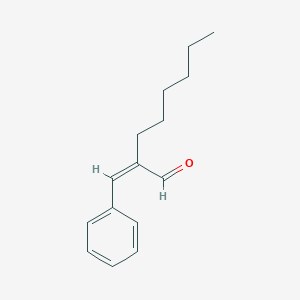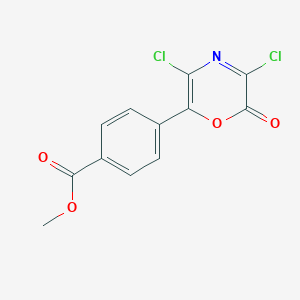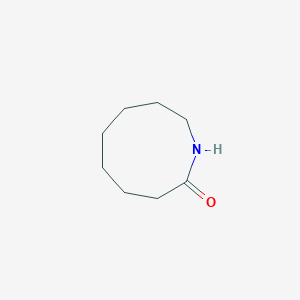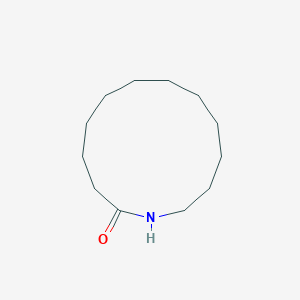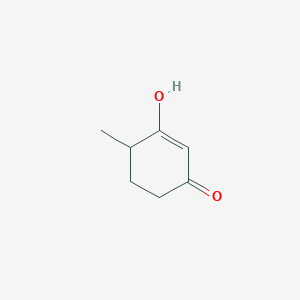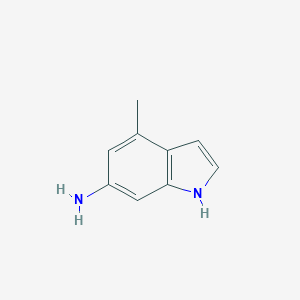
4-Methyl-1H-indol-6-amine
説明
4-Methyl-1H-indol-6-amine is a derivative of the indole family, a group of compounds known for their presence in natural products and pharmaceuticals. The indole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and substitution at various positions on this core can significantly alter the chemical and biological properties of these compounds.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One approach is the thermal Fischer indolization of hydrazones derived from 4-hydrazino-5-methyl-1H-pyridin-2-one and beta- or alpha-tetralones, leading to dihydro-pyrido benzoindolones, which upon aromatization can be further modified to produce chloro-substituted indoles. These chloro-indoles can then be substituted with dialkylaminoalkylamines to yield compounds with potential antineoplastic properties . Another method involves the indolization of 3-acetylaminophenylhydrazone of ethyl levulinate to produce indole compounds with amino groups at positions 4 and 6, which can be further derivatized .
Molecular Structure Analysis
The molecular structure of indole derivatives is confirmed using various spectroscopic techniques. For instance, FT-IR, 13C NMR, and 1H NMR spectroscopy analyses have been used to confirm the structure of synthesized amine derivative compounds . Similarly, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy have been employed to establish the structure of newly synthesized indole derivatives .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For example, the synthesized indole compounds can be further modified by reacting with different reagents. In one study, methoxylated compounds were demethylated using hydrobromic acid to yield hydroxy derivatives . In another case, the condensation of amine with dehydroacetic acid under ultrasound irradiation was used to synthesize pyranone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by the substituents on the indole core. For instance, the presence of a protective film formed by organic compounds on mild steel surfaces was confirmed by scanning electron microscopy, indicating the potential use of these compounds as corrosion inhibitors. The efficiency of these inhibitors was found to depend on the substituent groups and their concentration, with the adsorption following the Langmuir isotherm . Additionally, molecular dynamics simulations have been used to study the adsorption mechanism of these molecules on metal surfaces .
科学的研究の応用
-
Antiviral Activity
-
Anti-inflammatory Activity
-
Anticancer Activity
-
Antimicrobial Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Flavour and Fragrance Applications
- Field: Food Industry and Perfumery
- Application: Indole has value for flavour and fragrance applications .
- Method: Indole can be derivatized to several halogenated and oxygenated compounds that can be used in food industry or perfumery .
- Results: Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
-
Natural Colourants
- Field: Dye Industry
- Application: Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .
- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: These derivatives can be used as natural colourants .
-
Therapeutic Potential
- Field: Pharmaceutical Chemistry
- Application: Indole can be derivatized to several halogenated and oxygenated compounds that have promising bioactivity with therapeutic potential to treat human diseases .
- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: These derivatives have promising bioactivity with therapeutic potential to treat human diseases .
-
Bacterial Signalling
- Field: Microbiology
- Application: Indole is important in bacterial signalling .
- Method: Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .
- Results: Interspecies QS between the human opportunistic pathogens Acinetobacter baumannii and P. aeruginosa coexisting in human lungs was observed to be also regulated by indole .
-
Anti-HIV Activity
-
Antioxidant Activity
-
Biotechnological Production
- Field: Systems Microbiology and Biomanufacturing
- Application: Indole is a signalling molecule produced both by bacteria and plants .
- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: This has value for flavour and fragrance applications, for example, in food industry or perfumery .
-
Medicinal Applications
- Field: Pharmaceutical Chemistry
- Application: Indole is an important element of many natural and synthetic molecules with significant biological activity .
- Method: The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
- Results: This review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .
-
Anti-Inflammatory and Analgesic Activities
- Field: Pharmacology
- Application: Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
- Method: Specific indole derivatives were synthesized and their anti-inflammatory and analgesic properties were tested .
- Results: Certain indole derivatives showed significant anti-inflammatory and analgesic activities .
-
Anti-HIV-1 Activity
- Field: Virology
- Application: A series of novel indolyl and oxochromenyl xanthenone derivatives were reported and performed their molecular docking studies as an anti-HIV-1 .
- Method: Specific indole derivatives were synthesized and their anti-HIV-1 properties were tested .
- Results: Certain indole derivatives showed promising results in the treatment of HIV-1 .
特性
IUPAC Name |
4-methyl-1H-indol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAFKHGCCIVCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611425 | |
| Record name | 4-Methyl-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indol-6-amine | |
CAS RN |
139121-40-7 | |
| Record name | 4-Methyl-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

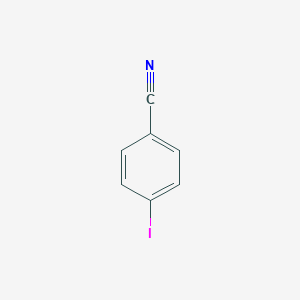
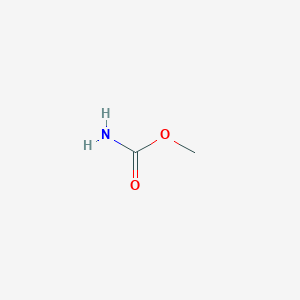
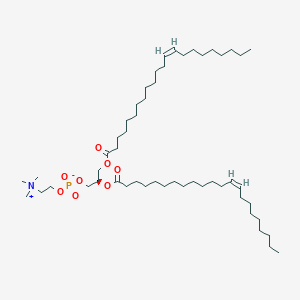
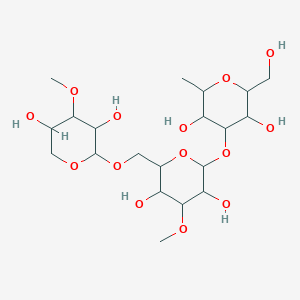
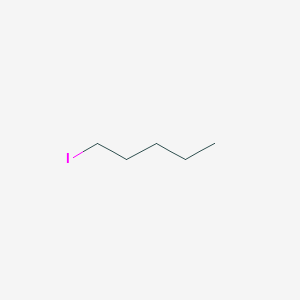
![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)
